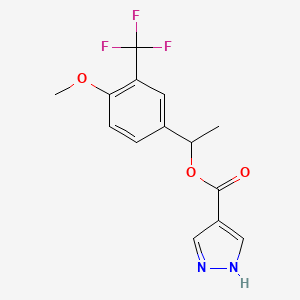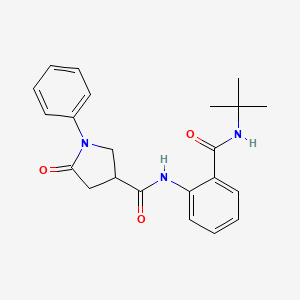![molecular formula C14H17N B12890296 (3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is a complex organic compound that belongs to the class of cyclopenta[b]pyrroles This compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms added to the cyclopenta[b]pyrrole ring system The presence of a p-tolyl group (a benzene ring substituted with a methyl group) further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable p-tolyl-substituted precursor with a cyclopentane derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of a strong acid or base as a catalyst, along with elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction step. This approach not only increases the efficiency of the synthesis but also reduces the generation of waste materials .
Chemical Reactions Analysis
Types of Reactions
(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce fully saturated hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways . In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Cyclopentane: A saturated hydrocarbon with a five-membered ring.
p-Tolyl Compounds: Compounds containing a p-tolyl group (a benzene ring substituted with a methyl group).
Uniqueness
(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole stands out due to its unique combination of a hexahydrocyclopenta[b]pyrrole ring system and a p-tolyl group. This structural arrangement imparts distinct electronic and steric properties, making the compound valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
(3aR,6aR)-2-(4-methylphenyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C14H17N/c1-10-5-7-11(8-6-10)14-9-12-3-2-4-13(12)15-14/h5-8,12-13H,2-4,9H2,1H3/t12-,13-/m1/s1 |
InChI Key |
YLNJHSHTPQSAGZ-CHWSQXEVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N[C@@H]3CCC[C@@H]3C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3CCCC3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)



![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
methanone](/img/structure/B12890256.png)

![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)


![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
